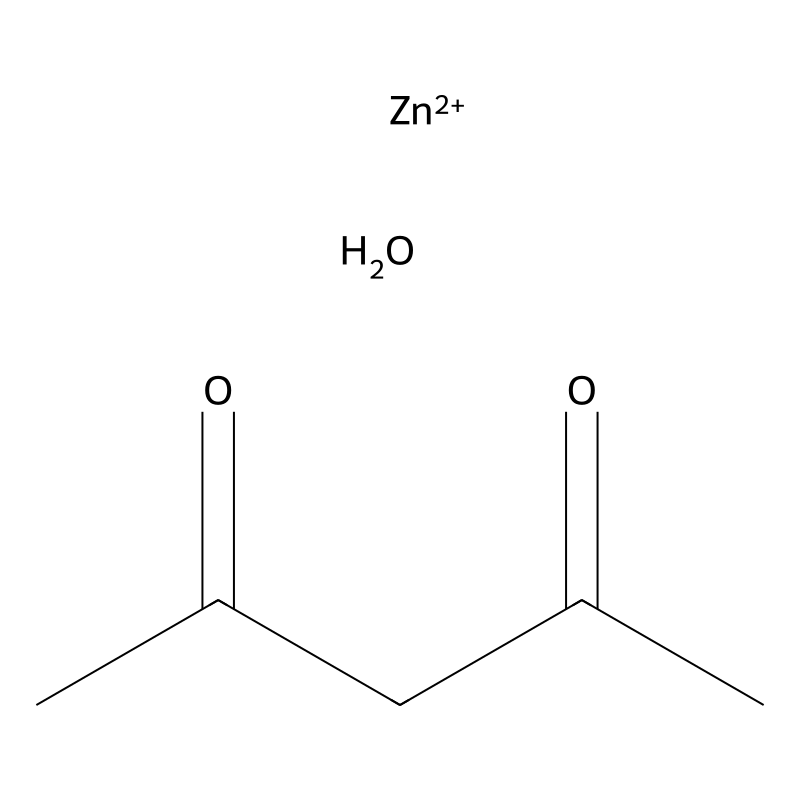

Zinc 2,4-pentanedionate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis:

Zinc 2,4-pentanedionate monohydrate exhibits excellent catalytic properties due to its ability to form stable complexes with various metals. It is widely employed as a catalyst in several reactions, including:

- Polymerization of olefins: This compound plays a crucial role in the production of various polymers, such as polyethylene and polypropylene, by facilitating the controlled chain growth during polymerization reactions .

- Transesterification: This compound acts as an efficient catalyst in transesterification reactions, which are essential for the production of biodiesel fuels from triglycerides .

Material Science:

The unique properties of zinc 2,4-pentanedionate monohydrate make it valuable in material science research:

- Stabilizer for Polyvinyl Chloride (PVC): This compound effectively prevents the degradation of PVC by absorbing harmful ultraviolet radiation and acting as a heat stabilizer, thereby enhancing its durability .

- Precursor for Metal-Organic Frameworks (MOFs): This compound serves as a versatile building block for the synthesis of MOFs, a class of porous materials with applications in gas storage, separation, and catalysis .

Other Applications:

Beyond catalysis and material science, zinc 2,4-pentanedionate monohydrate finds use in various research areas:

- Lubricant additives: This compound exhibits anti-wear and anti-friction properties, making it a valuable additive in lubricants to minimize friction and wear in machinery .

- Paint drier: It acts as a catalyst in the drying process of paints by accelerating the oxidation of drying oils .

- Pesticide development: This compound serves as a precursor for the synthesis of various organozinc compounds, some of which possess insecticidal and fungicidal properties .

Zinc 2,4-pentanedionate monohydrate, also known as zinc acetylacetonate, is a coordination compound with the molecular formula and a molecular weight of approximately 281.61 g/mol. This compound is characterized by its crystalline form and is typically encountered as a white to ivory powder. It exhibits a melting point range of 136°C to 138°C, where it decomposes rather than melting . Zinc 2,4-pentanedionate monohydrate is soluble in alcohol and slightly soluble in water, making it versatile for various applications in chemical processes .

- Polymerization of Olefins: It facilitates the polymerization process by acting as a Lewis acid catalyst.

- Transesterification: This reaction involves the exchange of ester groups and is crucial in biodiesel production and other chemical syntheses .

- Stabilization of Polyvinyl Chloride (PVC): The compound serves as a stabilizer in PVC formulations, enhancing thermal stability during processing .

Zinc 2,4-pentanedionate monohydrate can be synthesized through several methods:

- Reaction of Zinc Oxide with Acetylacetone: This method involves reacting zinc oxide with acetylacetone in an appropriate solvent under controlled conditions.

- Direct Combination: Zinc metal can be reacted directly with acetylacetone under ambient conditions to yield the desired compound.

- Crystallization from Ethanol: The compound can be purified by crystallization from hot ethanol solutions .

These methods highlight the versatility and accessibility of synthesizing zinc 2,4-pentanedionate monohydrate.

Zinc 2,4-pentanedionate monohydrate finds applications across various industries:

- Catalyst in Organic Synthesis: Its role as a catalyst in organic reactions enhances reaction rates and yields.

- Stabilizer for Polymers: Used extensively in the production of PVC and other polymers to improve thermal stability.

- Additive in Coatings: It serves as an additive in paints and coatings to improve drying times and durability .

- Agricultural Uses: The compound is utilized in some pesticide formulations due to its properties as a metal complex.

Zinc 2,4-pentanedionate monohydrate shares similarities with other zinc coordination compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Characteristics |

|---|---|---|---|

| Zinc Acetylacetonate | 263.61 | Anhydrous form; used similarly as a catalyst | |

| Manganese(III) Acetylacetonate | 285.14 | Utilized for its unique catalytic properties | |

| Cobalt(II) Acetylacetonate | 249.24 | Known for its distinct color properties |

Uniqueness of Zinc 2,4-Pentanedionate Monohydrate

Zinc 2,4-pentanedionate monohydrate is unique due to its specific hydration state and its application as both a catalyst and stabilizer. Unlike other similar compounds that may serve singular roles or exhibit different solubility profiles, this compound's dual functionality enhances its utility in industrial applications.

Pentacoordinate Structure Characteristics

Zinc 2,4-pentanedionate monohydrate adopts a distinctive pentacoordinate structure that represents a departure from the more common tetrahedral coordination geometry typically observed in zinc complexes [1] [2]. In this configuration, the zinc ion is surrounded by five oxygen atoms in its primary coordination sphere, comprising four oxygen atoms from two bidentate acetylacetonate ligands and one oxygen atom from a coordinated water molecule [1].

The pentacoordinate nature of this complex is evidenced by several key structural features. The zinc center binds to two acetylacetonate ligands through their oxygen atoms, with each ligand forming a six-membered chelate ring through coordination of both carbonyl oxygen atoms [1] [2]. This bidentate coordination mode is characteristic of acetylacetonate ligands and results in the formation of stable five-membered metallacycles that exhibit aromatic character due to delocalized bonding in the monoanionic carbon-oxygen-carbon portion [3].

The coordination environment is completed by a single water molecule that occupies the fifth coordination site, transforming what would otherwise be a square planar arrangement into a pentacoordinate structure [1]. This hydration is consistent with the hygroscopic nature of the compound and its ability to coordinate atmospheric moisture [4] [5]. The presence of the water molecule is readily detected through infrared spectroscopy, with a characteristic broad absorption appearing at 3450 cm⁻¹ corresponding to the coordinated water molecule [1].

Square Pyramidal Geometry Considerations

The pentacoordinate structure of zinc 2,4-pentanedionate monohydrate adopts a square pyramidal geometry, which can be distinguished from the alternative trigonal bipyramidal arrangement through careful analysis of bond angles and structural parameters [1] [2]. In the square pyramidal configuration, the four oxygen atoms from the two acetylacetonate ligands occupy the basal plane, while the water molecule occupies the apical position [2] [6].

The square pyramidal geometry is characterized by specific angular relationships that deviate significantly from ideal tetrahedral or octahedral arrangements. The coordination geometry around the zinc center exhibits considerable distortion, with root mean square deviations from ideal tetrahedral geometry reaching approximately 24 degrees [7]. This distortion is particularly pronounced when compared to simple zinc complexes, where non-chelated zinc complexes typically show deviations of only 4.3 degrees, while chelated complexes average 11 degrees [7].

The trigonality index (τ) provides a quantitative measure to distinguish between square pyramidal and trigonal bipyramidal geometries, where τ = 0 indicates perfect square pyramidal geometry and τ = 1 indicates perfect trigonal bipyramidal geometry [6] [8]. For zinc 2,4-pentanedionate monohydrate, the τ value approaches 0.04, strongly indicating a square pyramidal arrangement rather than trigonal bipyramidal [6]. This value contrasts sharply with related zinc complexes that adopt trigonal bipyramidal geometries, such as certain zinc dithiocarbamate complexes with τ values of 0.65 [6].

The square pyramidal geometry is further supported by the specific bond angles observed in the structure. The oxygen-zinc-oxygen angles within the basal plane typically range from 85 to 95 degrees, while the apical water molecule forms angles of approximately 90 degrees with the basal plane ligands [2] [6]. This angular arrangement is consistent with the expected geometry for a square pyramidal complex and distinguishes it from the more angular arrangements observed in trigonal bipyramidal systems.

Metal-Ligand Bonding Dynamics

The metal-ligand bonding in zinc 2,4-pentanedionate monohydrate exhibits several distinctive characteristics that reflect the unique electronic environment of the zinc center. The zinc-oxygen bonds to the acetylacetonate ligands fall within the range of 2.01 to 2.04 Angstroms, which is typical for coordinate covalent bonds between zinc and oxygen donor atoms [6] [8]. These bond lengths are consistent with the ionic radius of zinc(II) and the coordinate covalent nature of the metal-ligand interaction.

The acetylacetonate ligands themselves contribute to the stability of the complex through their unique electronic structure. The ligands exist in a delocalized form where the carbon-oxygen bonds exhibit partial double-bond character, with bond lengths typically ranging from 1.28 to 1.30 Angstroms [3] [9]. This delocalization extends throughout the six-membered chelate ring, creating an aromatic-like system that stabilizes the complex through resonance effects [3].

The coordinate covalent bonds between zinc and the acetylacetonate oxygen atoms are characterized by significant ionic character due to the electronegativity difference between zinc and oxygen. The zinc center acts as a Lewis acid, accepting electron density from the oxygen lone pairs, while the oxygen atoms function as Lewis bases [10]. This electron donation is facilitated by the delocalized electronic structure of the acetylacetonate ligands, which can effectively distribute the positive charge developed upon coordination [3].

The bonding dynamics are further influenced by the presence of the coordinated water molecule, which forms a coordinate covalent bond with the zinc center through its oxygen atom. The zinc-oxygen bond length for the water ligand is approximately 2.0 Angstroms, slightly shorter than the bonds to the acetylacetonate oxygen atoms [2]. This difference reflects the different electronic environments of the coordinating oxygen atoms and the varying degrees of electron donation from the different ligand types.

Hydration Effects on Molecular Structure

The presence of the coordinated water molecule in zinc 2,4-pentanedionate monohydrate has profound effects on the overall molecular structure and properties of the complex. The water molecule not only completes the coordination sphere of the zinc center but also significantly influences the geometric arrangement and stability of the entire complex [1] [2].

The hydration of the zinc center transforms the coordination geometry from a potentially square planar arrangement to the observed square pyramidal structure. This geometric change has important implications for the electronic properties of the complex, as the pentacoordinate structure creates a different ligand field environment compared to tetrahedral or octahedral arrangements [2]. The water molecule occupies the apical position in the square pyramidal structure, creating an asymmetric coordination environment that influences the electronic transitions and spectroscopic properties of the complex.

The coordinated water molecule also plays a crucial role in the thermal stability and decomposition behavior of the complex. Thermal analysis reveals that the water molecule is lost at relatively low temperatures, with dehydration occurring between 40 and 120 degrees Celsius [1]. This loss of water represents the initial stage of thermal decomposition and is followed by the breakdown of the acetylacetonate ligands at higher temperatures around 186 degrees Celsius [1].

The hygroscopic nature of zinc 2,4-pentanedionate monohydrate is directly related to its ability to coordinate water molecules [4] [5]. The complex readily absorbs atmospheric moisture due to the Lewis acidic nature of the zinc center, which can coordinate additional water molecules or exchange existing ones. This property makes the compound sensitive to environmental conditions and requires careful handling and storage to maintain its structural integrity.

The hydration also affects the crystal packing and intermolecular interactions within the solid state. The coordinated water molecule can participate in hydrogen bonding interactions with neighboring molecules, creating extended networks that influence the overall crystal structure and properties [11]. These hydrogen bonding interactions typically involve distances of 2.6 to 2.8 Angstroms and contribute to the stability of the crystalline lattice [11].

Crystal Packing and Intermolecular Interactions

The crystal structure of zinc 2,4-pentanedionate monohydrate exhibits a complex array of intermolecular interactions that govern the solid-state organization and properties of the compound. The monomer units pack within a monoclinic crystal system with space group C2/c, reflecting the asymmetric nature of the pentacoordinate complex [12].

The primary intermolecular interactions in the crystal structure involve hydrogen bonding between the coordinated water molecules and the oxygen atoms of neighboring acetylacetonate ligands. These hydrogen bonds typically range from 2.6 to 2.8 Angstroms in length and create extended networks that connect individual molecular units into larger structural assemblies [11]. The hydrogen bonding interactions are particularly important for stabilizing the crystal lattice and influence the mechanical and thermal properties of the solid.

In addition to hydrogen bonding, the crystal structure exhibits weak van der Waals interactions between the organic portions of the acetylacetonate ligands. These interactions, while individually weak, collectively contribute to the overall stability of the crystal packing arrangement. The methyl groups of the acetylacetonate ligands participate in C-H···π interactions with the aromatic-like chelate rings of neighboring molecules, creating additional stabilization [11].

The crystal packing is also influenced by the geometric constraints imposed by the square pyramidal coordination geometry. The asymmetric nature of this geometry creates directional preferences for intermolecular interactions, leading to specific packing arrangements that maximize favorable contacts while minimizing unfavorable steric interactions. This results in a crystal structure that balances the competing demands of efficient space filling and optimal intermolecular bonding.

The intermolecular interactions have important implications for the physical properties of the crystalline material. The extensive hydrogen bonding network contributes to the relatively high melting point of the compound (136-138 degrees Celsius) and influences its solubility behavior in different solvents [13] [14]. The compound shows enhanced solubility in polar solvents that can compete with the intermolecular hydrogen bonding interactions, while showing limited solubility in non-polar solvents.

Comparative Analysis with Related Zinc Complexes

The structural characteristics of zinc 2,4-pentanedionate monohydrate can be better understood through comparison with related zinc coordination complexes that exhibit different coordination numbers and geometries. This comparative analysis reveals the unique features of the pentacoordinate structure and provides insights into the factors that determine coordination geometry in zinc complexes.

When compared to the trimeric form of zinc acetylacetonate, Zn₃(acac)₆, significant structural differences emerge. In the trimeric structure, the zinc atoms adopt two different coordination environments: the terminal zinc atoms are pentacoordinate with distorted trigonal bipyramidal geometry, while the central zinc atom is hexacoordinate with octahedral geometry [12] [15]. This contrasts with the monomeric hydrated form, where all zinc centers adopt the same square pyramidal pentacoordinate structure [1] [2].

The comparison with zinc acetylacetonate complexes containing different auxiliary ligands provides additional insights into the factors governing coordination geometry. For example, zinc acetylacetonate complexes with oxazoline ligands maintain the pentacoordinate structure but adopt a more pronounced square pyramidal geometry with τ values of 0.04 [6] [8]. This demonstrates that the nature of the auxiliary ligand can fine-tune the coordination geometry while maintaining the same coordination number.

In contrast, zinc acetylacetonate complexes with pyridine ligands and water molecules adopt hexacoordinate octahedral structures, indicating that the steric and electronic properties of the auxiliary ligands play crucial roles in determining the final coordination geometry [11] [16]. The ability to accommodate six ligands in these systems reflects the larger size and different electronic properties of the pyridine ligand compared to water.

The structural comparison extends to zinc complexes with entirely different ligand sets. Zinc complexes with halide ligands and nitrogen-containing heterocycles typically adopt tetrahedral coordination geometries, such as ZnCl₂(iQNO)₂ complexes [17]. These structures exhibit distorted tetrahedral arrangements with bond angles deviating from the ideal 109.5 degrees due to the different sizes and electronic properties of the ligands.

The aqueous zinc ion, [Zn(H₂O)₆]²⁺, represents another important comparison point, as it adopts a regular octahedral geometry with six equivalent water ligands [18]. This structure demonstrates the preference of zinc for octahedral coordination when sufficient small, similar ligands are available, contrasting with the square pyramidal arrangement observed in the acetylacetonate complex.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant